N-デメチルクリンダマイシン

概要

説明

N-Demethylclindamycin is a derivative of clindamycin, formed through the N-demethylation process. This chemical modification alters its interaction with bacterial ribosomes, specifically targeting the 50S subunit. By binding to this subunit, N-Demethylclindamycin interferes with the protein synthesis machinery of bacteria, effectively halting their ability to produce essential proteins .

科学的研究の応用

N-Demethylclindamycin has several scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: It is used in studies focused on bacterial resistance mechanisms and the development of novel antibacterial agents.

Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.

Industry: It is used in the production of various pharmaceutical formulations and as a starting material for the synthesis of other compounds .

作用機序

Target of Action

N-Demethylclindamycin, a derivative of clindamycin, specifically targets the 50S subunit of the bacterial ribosome . The 50S subunit plays a crucial role in protein synthesis, making it an effective target for antibacterial agents.

Mode of Action

N-Demethylclindamycin operates by binding to the 50S ribosomal subunit, which obstructs the formation of peptide bonds between amino acids . This interaction hinders bacterial protein production, leading to the inhibition of bacterial growth and division .

Biochemical Pathways

The transformation of clindamycin into N-Demethylclindamycin involves an N-demethylation process . This chemical modification alters its interaction with the bacterial ribosome, enhancing its antimicrobial activity

Pharmacokinetics

N-Demethylclindamycin exhibits different pharmacokinetic properties compared to its parent compound, clindamycin. It persists in the body longer than clindamycin, contributing significantly to its in vivo activity . .

Result of Action

The primary result of N-Demethylclindamycin’s action is the inhibition of bacterial protein synthesis, leading to the suppression of bacterial growth and division . It has been noted that N-Demethylclindamycin has a higher antimicrobial activity than clindamycin , making it a potent antibacterial agent.

Action Environment

The action, efficacy, and stability of N-Demethylclindamycin can be influenced by various environmental factors. For instance, the presence of other metabolites in the body can impact its antimicrobial activity . Additionally, factors such as pH, temperature, and the presence of other drugs can potentially affect its stability and efficacy. More research is needed to fully understand the influence of environmental factors on N-Demethylclindamycin’s action.

生化学分析

Biochemical Properties

N-Demethylclindamycin interacts with the bacterial ribosome, specifically targeting the 50S subunit . This interaction is crucial for its role in inhibiting protein synthesis in bacteria .

Cellular Effects

N-Demethylclindamycin exerts its effects on various types of cells, particularly bacterial cells. By binding to the 50S subunit of the bacterial ribosome, it interferes with the protein synthesis machinery of bacteria, effectively halting their ability to produce essential proteins .

Molecular Mechanism

The mechanism of action of N-Demethylclindamycin involves binding to the 50S subunit of the bacterial ribosome . This binding interaction interferes with the protein synthesis machinery of bacteria, effectively halting their ability to produce essential proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, N-Demethylclindamycin has been shown to persist in the body longer than clindamycin, further adding to its contribution to in vivo activity

Dosage Effects in Animal Models

While specific studies on the dosage effects of N-Demethylclindamycin in animal models are limited, research on clindamycin, from which N-Demethylclindamycin is derived, suggests that it is well-tolerated in animals

Metabolic Pathways

N-Demethylclindamycin is formed through the N-demethylation of clindamycin . In rats, sulfoxidation and N-demethylation were found to be the predominant metabolic routes .

Transport and Distribution

N-Demethylclindamycin is distributed within cells and tissues through various mechanisms. In a study involving AIDS patients, N-Demethylclindamycin was found to penetrate into the cerebrospinal fluid following intravenous infusion .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the area of the bacterial ribosome in bacterial cells

準備方法

Synthetic Routes and Reaction Conditions

N-Demethylclindamycin is synthesized from clindamycin through a demethylation reaction. The process involves the removal of a methyl group from the nitrogen atom in the clindamycin molecule. This reaction can be achieved using various demethylating agents under controlled conditions .

Industrial Production Methods

The industrial production of N-Demethylclindamycin involves large-scale demethylation of clindamycin. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the choice of demethylating agent, are carefully controlled to achieve the desired outcome .

化学反応の分析

Types of Reactions

N-Demethylclindamycin undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

For example, oxidation can lead to the formation of N-Demethylclindamycin sulfoxide, which has different biological activities compared to the parent compound .

類似化合物との比較

Similar Compounds

Similar compounds to N-Demethylclindamycin include:

Clindamycin: The parent compound from which N-Demethylclindamycin is derived.

Clindamycin sulfoxide: Another derivative of clindamycin formed through oxidation.

Lincomycin: A structurally related antibiotic with similar mechanisms of action

Uniqueness

N-Demethylclindamycin is unique due to its higher antimicrobial activity compared to clindamycin. This increased activity is attributed to the removal of the methyl group, which enhances its binding affinity to the bacterial ribosome. Additionally, its ability to inhibit protein synthesis in a variety of bacteria makes it an invaluable tool for understanding bacterial gene expression and resistance development .

生物活性

N-Demethylclindamycin (NDC) is a metabolite of clindamycin, a lincosamide antibiotic widely used for its efficacy against various bacterial infections and certain protozoal diseases. Understanding the biological activity of NDC is crucial for evaluating its therapeutic potential and pharmacokinetic properties, especially in specific patient populations such as those with HIV/AIDS. This article synthesizes findings from diverse research studies to provide a comprehensive overview of NDC's biological activity.

Pharmacokinetics and Metabolism

NDC is primarily formed through the hepatic metabolism of clindamycin. Studies have shown that following the administration of clindamycin, NDC is present at significantly lower concentrations compared to its parent compound. For instance, in a study involving AIDS patients, clindamycin concentrations in cerebrospinal fluid (CSF) ranged from 0.091 to 0.429 mg/liter, while NDC was undetectable in both plasma and CSF samples . This suggests that the biological activity attributed to clindamycin in treating infections may not be significantly influenced by its metabolite, NDC.

Biological Activity Against Toxoplasma gondii

Clindamycin is known for its effectiveness against Toxoplasma gondii, particularly in HIV-infected patients. A critical study demonstrated that while clindamycin achieves effective concentrations against T. gondii, NDC's role remains ambiguous due to its undetectable levels in relevant biological fluids . The primary mechanism of action for clindamycin against T. gondii involves inhibiting mitochondrial protein synthesis rather than affecting eukaryotic cytoplasmic protein synthesis .

Table 1: Clindamycin and NDC Concentrations in CSF

| Time Post-Infusion | Clindamycin Concentration (mg/liter) | N-Demethylclindamycin Concentration (mg/liter) |

|---|---|---|

| 1.5 hours | 0.091 - 0.429 | Undetectable |

| 2.5 hours | 0.120 - 0.283 | Undetectable |

Clinical Implications

The low penetration of NDC into the CSF raises questions about its clinical significance in treating central nervous system infections. The pharmacokinetic profile indicates that while clindamycin is effective at achieving therapeutic levels, NDC does not contribute substantially to this effect . Thus, the clinical efficacy observed in treating conditions like cerebral toxoplasmosis can largely be attributed to clindamycin itself rather than its metabolite.

Case Studies

A notable case involved a 29-year-old woman with HIV who presented with symptoms indicative of cerebral toxoplasmosis. She was treated with clindamycin alone, which resulted in significant clinical improvement . This case reinforces the notion that clindamycin's action is pivotal, as NDC's presence was not detected during treatment.

特性

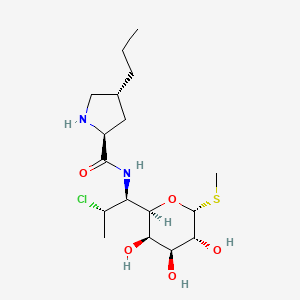

IUPAC Name |

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31ClN2O5S/c1-4-5-9-6-10(19-7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBHHHCDEYATPY-MHXMMLMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](NC1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22431-45-4 | |

| Record name | N-Demethylclindamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022431454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DEMETHYLCLINDAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C0YZC7W4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the relationship between clindamycin and N-Demethylclindamycin?

A: N-Demethylclindamycin is a major metabolite of the antibiotic clindamycin. This means that after clindamycin is administered, the body breaks it down, and N-Demethylclindamycin is one of the resulting compounds. [, ]

Q2: Can N-Demethylclindamycin inhibit DNA synthesis like clindamycin?

A: Yes, research demonstrates that N-Demethylclindamycin can inhibit DNA synthesis in rabbit colonic mucosa, similar to clindamycin. [] This inhibition was observed at concentrations as low as 10 micrograms/ml and was found to be reversible. This finding further supports the idea that N-Demethylclindamycin could play a role in the overall antimicrobial effect.

Q3: Are there any structural studies on N-Demethylclindamycin?

A: Yes, researchers have used 1H and 13C NMR spectroscopy to study the conformation of N-Demethylclindamycin and its cyclic derivatives. [] This type of analysis helps scientists understand the three-dimensional shape of the molecule, which can be crucial for understanding its interactions with biological targets.

Q4: What are the primary metabolic pathways of clindamycin that lead to the formation of N-Demethylclindamycin?

A: Research indicates that N-Demethylclindamycin is formed from clindamycin through a process called N-demethylation. [] This metabolic pathway involves the removal of a methyl group (-CH3) from the clindamycin molecule. The specific enzymes responsible for this reaction in different species may vary and warrant further investigation.

Q5: Are there specific analytical techniques used to detect and measure N-Demethylclindamycin?

A: Yes, various analytical methods have been developed. One example is radioimmunoassay, which offers improved accuracy compared to traditional microbiological assays due to its minimal response to N-Demethylclindamycin. [] Liquid chromatography-mass spectrometry (LC-MS) has also been employed to measure clindamycin and its metabolites, including N-Demethylclindamycin, in biological samples. [] These techniques are crucial for understanding the pharmacokinetics of both clindamycin and its metabolites.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。